

An In-depth Technical Guide to Known Derivatives of 6-Methylpyrazine-2-carboxamide

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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carboxamide

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Introduction

The pyrazine-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of a methyl group at the 6-position of this core structure gives rise to **6-methylpyrazine-2-carboxamide**, a versatile starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives of **6-methylpyrazine-2-carboxamide**, with a particular focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold in their own discovery programs.

The exploration of **6-methylpyrazine-2-carboxamide** derivatives has yielded compounds with significant potential in oncology, infectious diseases, and beyond. The seemingly simple methyl group at the 6-position can profoundly influence the physicochemical properties and biological activity of the resulting molecules, often enhancing target engagement and metabolic stability. This guide will delve into the nuances of designing and synthesizing these derivatives, offering field-proven insights into the experimental choices that drive successful drug discovery campaigns.

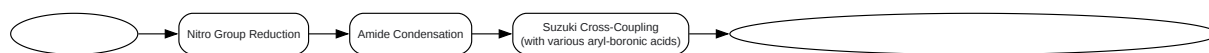
I. Anticancer Derivatives: Targeting Fibroblast Growth Factor Receptors (FGFR)

A recent and promising area of investigation for **6-methylpyrazine-2-carboxamide** derivatives is in the field of oncology, specifically as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).^{[1][2]} FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.^[2] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention.^{[1][2]}

Design and Synthesis of 3-Amino-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Researchers have successfully designed and synthesized a series of 3-amino-N-(3,5-dihydroxyphenyl)-**6-methylpyrazine-2-carboxamide** derivatives as potent pan-FGFR inhibitors.^{[1][2]} The design strategy involved a scaffold hopping approach from a known pyrimidine-based FGFR inhibitor, BGJ398, to the 3-amino-pyrazine-2-carboxamide core. This was envisioned to maintain key intramolecular hydrogen bonding interactions critical for binding to the FGFR kinase domain.^[2]

A representative synthetic scheme for these derivatives is outlined below. The synthesis commences with commercially available starting materials and proceeds through a series of standard organic transformations, including nitro group reduction, amide coupling, and a Suzuki cross-coupling reaction to introduce diversity at the 3-position.^[2]



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Caption: Synthetic workflow for 3-amino-**6-methylpyrazine-2-carboxamide** FGFR inhibitors.

Structure-Activity Relationship (SAR) and Biological Evaluation

Extensive SAR exploration of these derivatives led to the identification of compound 18i as a particularly potent pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.^[1] This compound demonstrated the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.^[1]^[2]

Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of FGFR2, highlighting the key interactions that contribute to their high affinity.^[1]

Experimental Protocol: Synthesis of a Representative 3-Amino-6-methylpyrazine-2-carboxamide Derivative

Objective: To synthesize a representative 3-amino-N-(3,5-dihydroxyphenyl)-**6-methylpyrazine-2-carboxamide** derivative.

Materials:

- Appropriate starting materials (e.g., a protected 3-nitro-6-methylpyrazine-2-carboxylic acid and 3,5-dimethoxyaniline)
- Reducing agent (e.g., iron powder, ammonium chloride)
- Coupling agents for amide bond formation (e.g., HATU, DIPEA)
- Palladium catalyst and base for Suzuki coupling (e.g., Pd(dppf)Cl₂, K₂CO₃)
- Aryl boronic acid
- Appropriate solvents (e.g., DMF, THF, water)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Nitro Group Reduction: Dissolve the starting nitro-pyrazine carboxylic acid in a suitable solvent system (e.g., ethanol/water). Add iron powder and ammonium chloride and heat the

mixture to reflux. Monitor the reaction by TLC until completion. Filter the reaction mixture and concentrate the filtrate to obtain the amino-pyrazine carboxylic acid.

- **Amide Condensation:** To a solution of the amino-pyrazine carboxylic acid in DMF, add HATU, DIPEA, and 3,5-dimethoxyaniline. Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to yield the desired amide.
- **Suzuki Cross-Coupling:** In a reaction vessel, combine the 3-amino-pyrazine-2-carboxamide intermediate, the desired aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a mixture of THF and water. Degas the mixture and heat under an inert atmosphere. Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the final compound by column chromatography.
- **Deprotection (if necessary):** If protecting groups are used (e.g., methoxy groups on the phenyl ring), perform a deprotection step (e.g., using BBr₃) to obtain the final dihydroxyphenyl derivative.

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

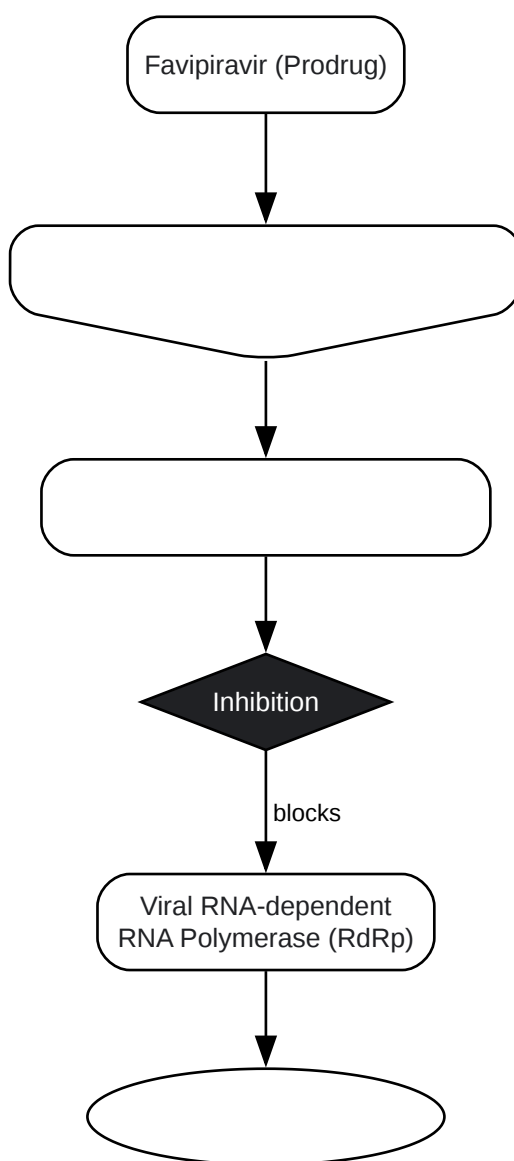
II. Antiviral Derivatives: The Legacy of Favipiravir

While not a direct derivative of **6-methylpyrazine-2-carboxamide**, the renowned antiviral drug Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a closely related and highly influential analog.^{[3][4][5]} The principles guiding its mechanism of action and the synthetic strategies employed in its creation are highly relevant to the development of novel **6-methylpyrazine-2-carboxamide**-based antiviral agents.

Favipiravir exhibits broad-spectrum activity against a range of RNA viruses, including influenza, Ebola, and coronaviruses.^{[3][4][6]} Its efficacy has positioned it as a critical tool in combating viral pandemics.^[4]

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes.[3][5][6][7] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][7] The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to lethal mutagenesis and termination of viral replication.[8]



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Caption: Cellular activation and mechanism of action of Favipiravir.

Synthetic Considerations

The synthesis of Favipiravir typically involves a multi-step process, including amidation, nitration, reduction, and fluorination.[9] The introduction of the fluorine atom at the 6-position is a critical step that significantly enhances the antiviral potency of the molecule.[8]

III. Antimycobacterial and Antibacterial Derivatives

The pyrazine-2-carboxamide core is also central to the activity of pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[10][11][12][13] PZA is a prodrug that is activated to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase.[10][11][14] POA disrupts membrane potential and inhibits fatty acid synthase I in *Mycobacterium tuberculosis*. [10][11]

Building on this foundation, researchers have synthesized and evaluated numerous derivatives of pyrazine-2-carboxamide, including those with a 6-methyl substituent, for their antimycobacterial and broader antibacterial activities.[10][15][16] Modifications have been explored at various positions of the pyrazine ring and on the amide nitrogen to improve potency and overcome resistance.[10][15] For instance, N-phenyl pyrazine-2-carboxamide derivatives have shown promising antimycobacterial activity.[15] More recently, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated activity against extensively drug-resistant *Salmonella Typhi*. [16]

Quantitative Data Summary

Compound Class	Target	Key Findings	Reference
3-Amino-6-methylpyrazine-2-carboxamides	FGFR1-4	Compound 18i showed potent pan-FGFR inhibition and antitumor activity.	[1][2]
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)	Viral RdRp	Broad-spectrum antiviral activity against various RNA viruses.	[3][4][5]
N-Phenyl pyrazine-2-carboxamides	M. tuberculosis	Improved antimycobacterial activity compared to pyrazinamide.	[15]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides	XDR S. Typhi	Compound 5d exhibited the strongest antibacterial activity with an MIC of 6.25 µg/mL.	[16]

IV. Other Notable Derivatives and Applications

The versatility of the **6-methylpyrazine-2-carboxamide** scaffold extends to other therapeutic and research areas:

- **Antitrypanosomal Agents:** 6-Arylpyrazine-2-carboxamides have emerged as a novel class of inhibitors against *Trypanosoma brucei*, the causative agent of human African trypanosomiasis.[17][18]
- **Elicitors of Secondary Metabolites:** Substituted pyrazine-2-carboxamides have been investigated as elicitors to enhance the production of valuable secondary metabolites, such as silymarin and rutin, in plant cell cultures.[19]

Conclusion

The **6-methylpyrazine-2-carboxamide** core represents a highly fruitful starting point for the design and synthesis of novel small molecule therapeutics. The derivatives stemming from this scaffold have demonstrated significant potential across a diverse range of applications, from oncology and virology to bacteriology and parasitology. The insights into the structure-activity relationships and mechanisms of action presented in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity. As our understanding of disease biology continues to evolve, it is certain that the derivatives of **6-methylpyrazine-2-carboxamide** will continue to play a vital role in the development of the next generation of medicines.

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